molecular formula C8H9N3O2 B11912670 (5-methoxy-1H-imidazo[4,5-b]pyridin-2-yl)methanol

(5-methoxy-1H-imidazo[4,5-b]pyridin-2-yl)methanol

Cat. No.: B11912670
M. Wt: 179.18 g/mol
InChI Key: UISIRFITJQUANP-UHFFFAOYSA-N
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Description

(5-methoxy-1H-imidazo[4,5-b]pyridin-2-yl)methanol is a chemical compound that belongs to the class of imidazopyridines. This compound features a fused heterocyclic ring system, which includes an imidazole ring fused with a pyridine moiety. Imidazopyridines are known for their significant therapeutic potential and are often explored for their biological activities.

Preparation Methods

The synthesis of (5-methoxy-1H-imidazo[4,5-b]pyridin-2-yl)methanol typically involves the construction of the imidazole and pyridine rings followed by their fusion. One common synthetic route includes the Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric or maleic acid derivatives, followed by intramolecular cyclization . Industrial production methods may involve similar synthetic strategies but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

(5-methoxy-1H-imidazo[4,5-b]pyridin-2-yl)methanol undergoes various chemical reactions, including:

Scientific Research Applications

(5-methoxy-1H-imidazo[4,5-b]pyridin-2-yl)methanol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (5-methoxy-1H-imidazo[4,5-b]pyridin-2-yl)methanol involves its interaction with specific molecular targets and pathways. It can act as a modulator of GABA A receptors, influencing neurotransmission in the central nervous system. Additionally, it may inhibit enzymes such as aromatase, impacting hormone synthesis .

Comparison with Similar Compounds

Similar compounds to (5-methoxy-1H-imidazo[4,5-b]pyridin-2-yl)methanol include other imidazopyridines like imidazo[4,5-c]pyridine and imidazo[1,2-a]pyridine. These compounds share the fused heterocyclic ring system but differ in their substitution patterns and biological activities. For example, imidazo[4,5-c]pyridine derivatives are known for their anti-inflammatory properties, while imidazo[1,2-a]pyridine derivatives are explored for their anticancer potential .

By understanding the unique properties and applications of this compound, researchers can further explore its potential in various scientific fields.

Properties

Molecular Formula

C8H9N3O2

Molecular Weight

179.18 g/mol

IUPAC Name

(5-methoxy-1H-imidazo[4,5-b]pyridin-2-yl)methanol

InChI

InChI=1S/C8H9N3O2/c1-13-7-3-2-5-8(11-7)10-6(4-12)9-5/h2-3,12H,4H2,1H3,(H,9,10,11)

InChI Key

UISIRFITJQUANP-UHFFFAOYSA-N

Canonical SMILES

COC1=NC2=C(C=C1)NC(=N2)CO

Origin of Product

United States

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